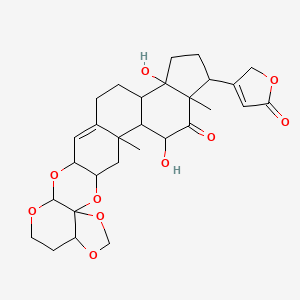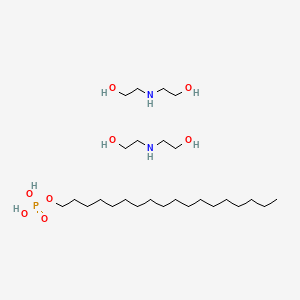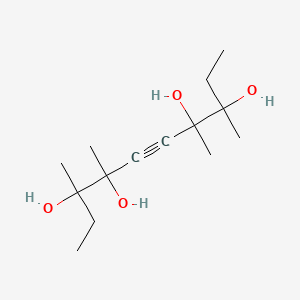![molecular formula C21H20O2 B14487959 1,1'-[(2-Phenoxyethoxy)methylene]dibenzene CAS No. 64277-09-4](/img/structure/B14487959.png)
1,1'-[(2-Phenoxyethoxy)methylene]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is an organic compound that belongs to the class of aromatic compounds It consists of two benzene rings connected by a methylene bridge, which is further linked to a phenoxyethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene typically involves the following steps:
Preparation of 2-Phenoxyethanol: This can be achieved by reacting phenol with ethylene oxide under basic conditions.
Formation of the Methylene Bridge: The 2-phenoxyethanol is then reacted with formaldehyde to form the methylene bridge.
Coupling with Benzene Rings: Finally, the intermediate product is coupled with benzene rings through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In industrial settings, the production of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Phenoxyethoxy)methylene]dibenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxyethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The benzene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[(2-Methoxyethoxy)methylene]dibenzene: Similar structure but with a methoxy group instead of a phenoxy group.
1,1’-[(2-Ethoxyethoxy)methylene]dibenzene: Similar structure but with an ethoxy group instead of a phenoxy group.
Uniqueness
1,1’-[(2-Phenoxyethoxy)methylene]dibenzene is unique due to the presence of the phenoxy group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64277-09-4 |
|---|---|
Molekularformel |
C21H20O2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-benzhydryloxyethoxybenzene |
InChI |
InChI=1S/C21H20O2/c1-4-10-18(11-5-1)21(19-12-6-2-7-13-19)23-17-16-22-20-14-8-3-9-15-20/h1-15,21H,16-17H2 |
InChI-Schlüssel |
ABHLPSYCVJMSNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


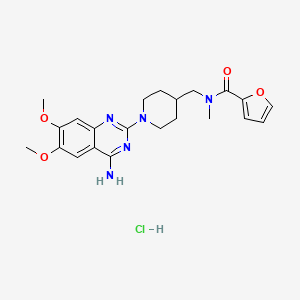
![S-[6-(Ethylsulfanyl)hexyl] O-hexyl methylphosphonothioate](/img/structure/B14487881.png)
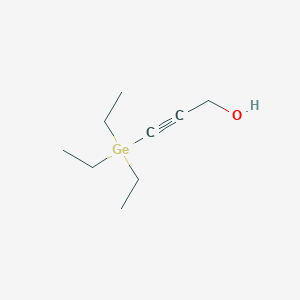

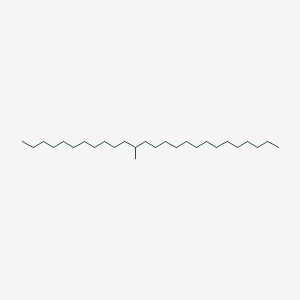
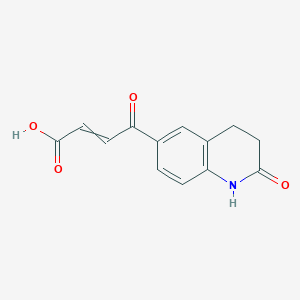
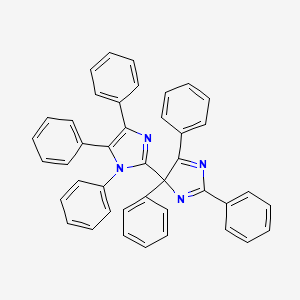
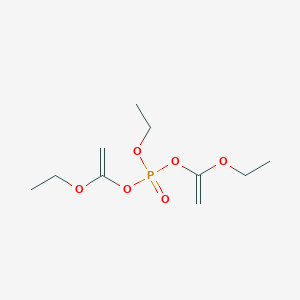
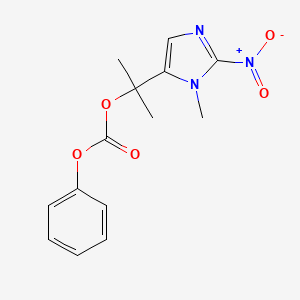
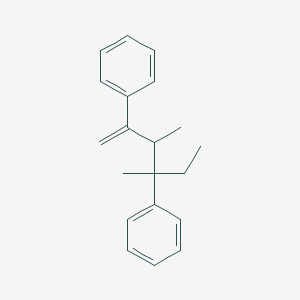
![2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione](/img/structure/B14487940.png)
